molecular formula C9H7Cl2N3 B1519411 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094730-06-9

5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B1519411
M. Wt: 228.07 g/mol
InChI Key: ZHVSVBLFNHSAST-UHFFFAOYSA-N
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Description

“5-(3,4-Dichlorophenyl)furfural” is a laboratory chemical used in the synthesis of substances . Its molecular formula is C11H6Cl2O2 and it has a molecular weight of 241.07 g/mol .


Molecular Structure Analysis

The molecular structure of “5-(3,4-Dichlorophenyl)furfural” is represented by the formula C11H6Cl2O2 .


Chemical Reactions Analysis

A related compound, “Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate”, has been identified as a potent catalyst for Mitsunobu reactions .


Physical And Chemical Properties Analysis

“5-(3,4-Dichlorophenyl)furfural” is a solid with a molecular weight of 241.07 g/mol .

Scientific Research Applications

Corrosion Inhibition Applications

A significant application of 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole derivatives is in the field of corrosion inhibition. These compounds are particularly effective in preventing the corrosion of metals, especially mild steel, in acidic environments. The derivatives such as 4-MTHT (3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole) have been extensively studied for their inhibitory efficiency in hydrochloric and sulfuric acid media. These studies highlight the compounds' outstanding inhibitory properties, with efficiencies reaching up to 99% in certain acid solutions. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and effective adsorption process that protects the metal from corrosion. The efficiency of these inhibitors is influenced by the nature and type of substituents present in the molecule, demonstrating the importance of molecular structure in corrosion inhibition (Lagrenée et al., 2002), (Bentiss et al., 2007), (Li et al., 2008).

Antimicrobial Properties

Antimicrobial Applications

Another notable application of these triazole derivatives is in the field of antimicrobial activities. Various synthesized compounds in this category have demonstrated significant activity against a range of microorganisms. The structural and functional diversity of these compounds provides them with the capability to act as effective antimicrobial agents, offering a promising avenue for the development of new therapeutic agents. The precise mechanism of their antimicrobial action, however, often requires further investigation to fully understand and optimize their potential (Bektaş et al., 2007), (Yu-gu, 2015), (Prasad et al., 2009).

Molecular Interaction Studies

Molecular Interaction Studies

Research into the molecular interactions of these triazole derivatives has provided insights into their adsorption behaviors and potential applications in various fields. For instance, studies involving the adsorption of triazole derivatives on metal surfaces not only contribute to understanding their corrosion inhibition properties but also shed light on their interaction with other materials and surfaces. These studies involve detailed analysis through techniques like electrochemical methods, spectroscopy, and theoretical computations, offering a comprehensive understanding of the molecular behavior and properties of these compounds (Volkova et al., 2020), (Li et al., 2007).

Safety And Hazards

“5-(3,4-Dichlorophenyl)furfural” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c1-5-12-9(14-13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSVBLFNHSAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole

CAS RN

1094730-06-9
Record name 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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